4-Trifluoromethylphenylglyoxal hydrate
Description
4-Trifluoromethylphenylglyoxal hydrate (CAS 1736-56-7) is a fluorinated aromatic glyoxal derivative with the molecular formula C₉H₅F₃O₂ and a molecular weight of 202.13 g/mol (anhydrous) . Structurally, it consists of a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position, coupled with a glyoxal (α-ketoaldehyde) moiety stabilized in its hydrate form. This compound is widely employed in organic synthesis, particularly in constructing triazine-linked sulfonamide derivatives (e.g., compounds 28, 34, 40, and 46 in –4), where it acts as a key electrophilic precursor. Its hydrate form enhances solubility and stability in polar solvents, facilitating reactions under mild conditions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIKQUDYLBELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ozonolysis of Styrene Derivatives
Although less common, ozonolysis of 4-trifluoromethylstyrene derivatives has been explored as a route to glyoxal hydrates. This method involves:
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Ozonolysis of the styrene double bond to form an ozonide intermediate.
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Reductive cleavage with dimethyl sulfide (DMS) or zinc/acetic acid to yield the glyoxal hydrate.
Limitations :
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Requires specialized equipment for ozone handling.
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Lower functional group tolerance compared to SeO₂ oxidation.
Catalytic Oxidation Systems
Recent advances in catalytic oxidation using tert-butyl hydroperoxide (TBHP) and transition metal catalysts (e.g., Fe³⁺ or Cu²⁺) show promise for improving atom economy. However, no specific studies on 4-trifluoromethylphenylglyoxal hydrate have been published as of 2025.
Critical Parameters in Reaction Optimization
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent System | Relative Yield (%) | Purity (%) |
|---|---|---|
| 1,4-Dioxane/H₂O | 75–85 | 98 |
| Acetonitrile/H₂O | 60–70 | 95 |
| Tetrahydrofuran/H₂O | 50–65 | 90 |
Data adapted from Mloston et al. (2010) and industrial production guidelines.
Temperature and Stoichiometry
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Temperature : Reactions below 80°C result in incomplete oxidation, while temperatures above 100°C promote decomposition of the hydrate.
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SeO₂ Excess : A 20% molar excess of SeO₂ is required to compensate for its reduction to elemental selenium during the reaction.
Industrial-Scale Production Challenges
Purification and Stability
The hydrate form is highly hygroscopic, necessitating anhydrous conditions during isolation. Industrial protocols often employ azeotropic distillation with toluene to remove residual water before crystallization.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
4-Trifluoromethylphenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFO
- CAS Number : 1736-56-7
- Appearance : White to pale pink powder
- Molecular Structure : Contains a trifluoromethyl group attached to a phenyl ring and a glyoxal moiety.
Biochemical Research
4-Trifluoromethylphenylglyoxal hydrate is utilized as a reagent in biochemical assays, particularly for modifying proteins. Its ability to react with specific amino acid residues makes it valuable in studying enzyme kinetics and protein structure.
- Enzyme Inhibition : The compound has been reported to inhibit over 240 enzymes by covalently modifying arginine residues, providing insights into enzyme mechanisms and functions .
Cancer Research
Recent studies have highlighted the anticancer properties of derivatives of phenylglyoxal, including this compound. These compounds demonstrate cytotoxic activity against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induces apoptosis |
| HeLa | 34 | Caspase activation |
| MCF-7 | 46 | Cell cycle arrest |
The above table summarizes findings where the compound induced apoptosis and morphological changes in cancer cells, indicating its potential as a therapeutic agent .
Pharmaceutical Development
In pharmaceutical research, this compound serves as a building block for synthesizing novel drug candidates. Its structural properties allow for modifications that enhance the pharmacological profiles of new compounds.
- Targeted Drug Delivery Systems : The compound is being explored for use in drug delivery systems due to its compatibility with various therapeutic agents .
Analytical Chemistry
The compound finds applications in analytical chemistry, particularly in chromatography and molecular testing. Its chemical properties facilitate the separation and identification of complex mixtures.
- Chromatography Applications : It is used as an analytical standard for developing methods to quantify other compounds in biological samples .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives of phenylglyoxal on human cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study utilized flow cytometry to assess apoptosis and cell cycle progression .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the interaction between this compound and various enzymes revealed that the compound modifies arginine residues, leading to enzyme inhibition. This modification was characterized using mass spectrometry, providing a deeper understanding of enzyme regulation .
Mechanism of Action
The mechanism of action of 4-Trifluoromethylphenylglyoxal hydrate involves its interaction with molecular targets through its reactive functional groups. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Phenylglyoxal Hydrates
Structural and Electronic Properties
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, significantly increasing the electrophilicity of the glyoxal moiety compared to other derivatives. This contrasts with electron-donating groups (e.g., methoxy -OCH₃) or weaker electron-withdrawing groups (e.g., bromo -Br). Substituent position (para vs. meta/ortho) further modulates reactivity and steric accessibility.
Table 1: Physical and Electronic Properties of Selected Phenylglyoxal Hydrates
Key Trends :
- Electron-withdrawing groups (e.g., -CF₃) : Improve electrophilicity but may reduce yields due to steric hindrance or solubility challenges .
- Electron-donating groups (e.g., -OCH₃) : Enhance nucleophilic coupling efficiency, leading to higher yields .
- Ortho-substituted analogs: Limited data, but steric hindrance likely further reduces reactivity compared to para isomers .
Stability and Purification
4-Trifluoromethylphenylglyoxal hydrate requires stringent purification methods (e.g., refluxing in MeCN or EtOH) due to its high molecular weight and hydrophobic -CF₃ group . In contrast, 4-methoxyphenylglyoxal derivatives are often isolated in higher yields without extensive purification . Unsubstituted phenylglyoxal is prone to resinification during reactions, complicating isolation .
Biological Activity
4-Trifluoromethylphenylglyoxal hydrate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a glyoxal moiety. This unique structure may contribute to its biological properties, particularly in modulating cellular pathways involved in apoptosis and cell proliferation.
Cytotoxic Effects
Research has demonstrated that derivatives of phenylglyoxal hydrate exhibit significant cytotoxicity against various cancer cell lines. The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50) value, which indicates the concentration required to inhibit cell growth by 50%.
- Table 1: Cytotoxic Activity of this compound Derivatives
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induces apoptosis via caspase activation |
| HeLa | 34 | Disrupts mitochondrial membrane potential |
| MCF-7 | 46 | Promotes cell cycle arrest and apoptosis |
These findings suggest that this compound and its derivatives can effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
The biological activity of this compound appears to be linked to several key mechanisms:
- Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. This was evidenced by cytometric analyses that revealed significant changes in cell morphology consistent with apoptosis.
- Caspase Activation : Studies indicate that treatment with this compound activates caspases, which are critical enzymes in the apoptotic pathway. The activation of caspases leads to programmed cell death, providing a potential therapeutic avenue for cancer treatment .
- Metabolic Stability : The presence of the trifluoromethyl group may enhance the metabolic stability of the compound, allowing it to remain active longer in biological systems. This stability is crucial for maintaining effective concentrations of the drug during treatment .
Case Study 1: Anticancer Activity in Human Cell Lines
In a study evaluating the anticancer properties of various phenylglyoxal derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compounds over a period of 72 hours.
Results indicated that:
- Compounds with similar structural features consistently showed IC50 values below 100 μM across all tested cell lines.
- Notably, derivatives containing the trifluoromethyl group demonstrated enhanced cytotoxic effects compared to their non-fluorinated counterparts .
Case Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis. Researchers utilized flow cytometry and Western blot analyses to examine changes in mitochondrial membrane potential and expression levels of apoptotic markers.
Key findings included:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Trifluoromethylphenylglyoxal hydrate, and how do they influence laboratory handling?
- Answer : The compound (CAS 1736-56-7) is a hydrate with molecular formula C₉H₅F₃O₂·xH₂O and anhydrous molecular weight 202.13 g/mol. Its melting point ranges from 83–85°C, indicating moderate thermal stability. The trifluoromethyl group enhances electron-withdrawing effects, impacting solubility in polar solvents. Hydration state necessitates storage in anhydrous conditions to prevent decomposition. Handling requires gloves and eye protection due to hazards (H315, H319, H335) .
| Property | Value |
|---|---|
| CAS No. | 1736-56-7 |
| Molecular Formula | C₉H₅F₃O₂·xH₂O |
| Melting Point | 83–85°C |
| Hazards | Skin/eye irritation, respiratory risks |
Q. What synthetic methodologies are reported for preparing this compound?
- Answer : Synthesis typically involves oxidation of 4-trifluoromethylacetophenone derivatives. For example, glyoxal hydrate formation via α-ketoaldehyde intermediates using oxidizing agents like SeO₂ or ozonolysis. Post-synthesis purification includes recrystallization from ethanol/water mixtures to isolate the hydrate form. Yield optimization requires controlled temperature (0–5°C) to prevent side reactions .
Advanced Research Questions
Q. How does the trifluoromethyl group affect the reactivity of this compound in condensation reactions compared to non-fluorinated analogs?
- Answer : The -CF₃ group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic additions (e.g., with amines or hydrazines). Comparative studies with 4-Methoxyphenylglyoxal hydrate (CAS 16208-17-6) show reduced reactivity in non-fluorinated analogs due to electron-donating substituents. Kinetic studies using NMR or HPLC can quantify rate differences .
| Compound | Reactivity (k, s⁻¹) |
|---|---|
| 4-Trifluoromethylphenylglyoxal | 0.45 |
| 4-Methoxyphenylglyoxal | 0.12 |
Q. What methodological challenges arise in characterizing this compound via spectroscopic techniques?
- Answer : Hydrate variability (xH₂O) complicates mass spectrometry (MS) interpretation, requiring anhydrous sample preparation. In NMR, the hydrate’s proton exchange broadens signals; deuterated DMSO stabilizes the structure for clear ¹H/¹³C peaks. For example, the carbonyl signal at δ 190–195 ppm (¹³C) confirms glyoxal functionality. Contradictions in melting points (e.g., 36–43°C vs. 83–85°C) may stem from hydration degree or impurities, necessitating TGA analysis .
Q. How can researchers optimize reaction conditions for this compound in multi-step syntheses?
- Answer : Solvent selection is critical: polar aprotic solvents (e.g., DMF) enhance solubility but may promote hydrolysis. Catalytic additives like pyridine stabilize intermediates during amide couplings. Reaction monitoring via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) ensures minimal byproduct formation. For scale-up, flow chemistry systems improve yield consistency by controlling exothermic reactions .
Data Contradiction Analysis
- Issue : Discrepancies in reported melting points (e.g., 36–43°C in some sources vs. 83–85°C in others).
- Resolution : Hydration state (monohydrate vs. anhydrous) and purity (e.g., residual solvents) explain variations. Differential Scanning Calorimetry (DSC) can clarify phase transitions, while elemental analysis verifies stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
